molecular formula C28H39NO B1258951 10,23-Dihydro-24,25-dehydroaflavinine

10,23-Dihydro-24,25-dehydroaflavinine

Cat. No. B1258951
M. Wt: 405.6 g/mol
InChI Key: PCTLYBSZNQCIJC-KEQHSKTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,23-Dihydro-24,25-dehydroaflavinine is a natural product found in Aspergillus leporis with data available.

Scientific Research Applications

Anti-Insectan Properties

10,23-Dihydro-24,25-dehydroaflavinine, found in Eupenicillium crustaceum, displays significant anti-insectan activity. It has been particularly effective against larvae of the corn earworm (Helicoverpa zea) and Carpophilus hemipterus. The compound was observed to reduce weight gain by 79% and feeding rate by 42% in these larvae, highlighting its potential as a bio-insecticide (Wang, Gloer, Wicklow, & Dowd, 1995).

Presence in Various Fungal Species

This compound has also been identified in Aspergillus sulphureus, marking the first report of an aflavinine analog in the Aspergillus ochraceus group. This discovery expands the known distribution of 10,23-dihydro-24,25-dehydroaflavinine among different fungal taxa, suggesting a broader ecological and biochemical role for this compound in nature (Laakso, Gloer, Wicklow, & Dowd, 1993).

Potential Pharmacological Applications

The presence of 10,23-Dihydro-24,25-dehydroaflavinine in Eupenicillium reticulisporum suggests its potential application in pharmacology, especially considering the compound's bioactive properties. It has been observed alongside pyripyropene A, a potent inhibitor of acyl-coenzyme A-cholesterol acyltransferase, indicating a possible use in cholesterol metabolism research and therapeutics (Wang, Gloer, Wicklow, & Dowd, 1995).

properties

Product Name

10,23-Dihydro-24,25-dehydroaflavinine

Molecular Formula

C28H39NO

Molecular Weight

405.6 g/mol

IUPAC Name

(1S,4R,4aS,7R,7aS,8S,9R,11aS)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[i]naphthalen-1-ol

InChI

InChI=1S/C28H39NO/c1-17(2)20-13-15-28-24(30)11-10-19(4)27(28,5)14-12-18(3)26(28)25(20)22-16-29-23-9-7-6-8-21(22)23/h6-9,16,18-20,24-26,29-30H,1,10-15H2,2-5H3/t18-,19-,20+,24+,25-,26+,27+,28+/m1/s1

InChI Key

PCTLYBSZNQCIJC-KEQHSKTGSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](CC[C@@H]([C@@]23[C@@H]1[C@H]([C@@H](CC3)C(=C)C)C4=CNC5=CC=CC=C54)O)C)C

Canonical SMILES

CC1CCC2(C(CCC(C23C1C(C(CC3)C(=C)C)C4=CNC5=CC=CC=C54)O)C)C

synonyms

10,23-dihydro-24,25-dehydroaflavinine
aflavinine-diHIP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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